molecular formula C16H14N2O4S B2951764 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1417360-02-1

3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2951764
CAS No.: 1417360-02-1
M. Wt: 330.36
InChI Key: KIAOQOJMKMUBGA-UHFFFAOYSA-N
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Description

3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyran ring, and various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyran Ring: The pyran ring can be introduced via a condensation reaction between a suitable aldehyde and a compound containing an active methylene group, followed by cyclization.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups in the quinazolinone and pyran rings can be reduced to alcohols.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new thioether derivatives.

Scientific Research Applications

3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one
  • 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Properties

IUPAC Name

3-ethyl-2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-18-15(21)11-5-3-4-6-12(11)17-16(18)23-9-10-7-13(19)14(20)8-22-10/h3-8,20H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOQOJMKMUBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)C(=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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